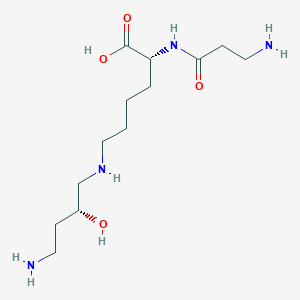
alpha-(beta-Alanyl)hypusine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(beta-Alanyl)hypusine, also known as this compound, is a useful research compound. Its molecular formula is C13H28N4O4 and its molecular weight is 304.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Significance
Alpha-(beta-Alanyl)hypusine is fundamentally linked to the hypusination process of eIF5A, which is essential for its activity. The hypusination of eIF5A involves two enzymatic steps: the transfer of the aminobutyl moiety from spermidine to a specific lysine residue in eIF5A, followed by hydroxylation to form hypusinated eIF5A. This modification is critical for various cellular functions, including:
- Translation Elongation : Hypusinated eIF5A facilitates peptide bond formation at ribosome pausing sites, enhancing protein synthesis efficiency .
- Cell Proliferation : Studies have shown that hypusination is necessary for mammalian cell growth and has implications in cancer biology .
- Neurodevelopment : The presence of hypusine has been linked to neuronal differentiation and development, indicating its potential role in neurodevelopmental disorders .
Analytical Techniques
The characterization and quantification of this compound have been facilitated by advanced analytical techniques. Notable methods include:
- Gas Chromatography-Mass Spectrometry (GC-MS) : This technique has been developed for sensitive measurement of hypusine levels in biological samples. It allows for precise quantification and analysis of amino acid derivatives .
- High-Performance Liquid Chromatography (HPLC) : HPLC has been employed to analyze hypusine and deoxyhypusine in various biological contexts, including plant studies and mammalian cell lines .
| Technique | Application | Advantages |
|---|---|---|
| GC-MS | Measurement of biological hypusine levels | High sensitivity and specificity |
| HPLC | Analysis of hypusine in different biological samples | Effective separation and quantification |
Case Studies
Several studies have provided insights into the applications and implications of this compound:
- Cancer Research : Inhibitors of deoxyhypusine synthase (DHPS), such as GC7, have been shown to impede hypusination, leading to reduced proliferation in cancer cell lines. This highlights the potential of targeting the hypusination pathway in cancer therapy .
- Neurodevelopmental Disorders : Research indicates that alterations in hypusine levels may correlate with neurodevelopmental issues. For instance, hypusine's role in neuronal differentiation suggests that its dysregulation could contribute to conditions like intellectual disabilities and developmental delays .
- Metabolic Studies : A study examining urinary excretion rates of hypusine revealed no significant ethnic differences but highlighted its correlation with amino acid metabolism, suggesting potential biomarkers for metabolic health assessments .
Eigenschaften
CAS-Nummer |
133083-20-2 |
|---|---|
Molekularformel |
C13H28N4O4 |
Molekulargewicht |
304.39 g/mol |
IUPAC-Name |
(2R)-6-[[(2R)-4-amino-2-hydroxybutyl]amino]-2-(3-aminopropanoylamino)hexanoic acid |
InChI |
InChI=1S/C13H28N4O4/c14-6-4-10(18)9-16-8-2-1-3-11(13(20)21)17-12(19)5-7-15/h10-11,16,18H,1-9,14-15H2,(H,17,19)(H,20,21)/t10-,11-/m1/s1 |
InChI-Schlüssel |
UOPGBIUNENFSGR-GHMZBOCLSA-N |
SMILES |
C(CCNCC(CCN)O)CC(C(=O)O)NC(=O)CCN |
Isomerische SMILES |
C(CCNC[C@@H](CCN)O)C[C@H](C(=O)O)NC(=O)CCN |
Kanonische SMILES |
C(CCNCC(CCN)O)CC(C(=O)O)NC(=O)CCN |
Key on ui other cas no. |
133083-20-2 |
Synonyme |
alpha-(beta-alanyl)hypusine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















